
4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazole (hereafter referred to as 4CPNP) is an organosulfur compound with a wide range of applications in scientific research. It has been used in a variety of laboratory experiments and has been studied extensively in its various forms. 4CPNP is a versatile compound, with potential applications in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Optical Materials
A study highlighted the tunable physical properties of 2-pyrazoline derivatives by altering substituents on the phenyl ring, which could render these compounds fluorescent or endowed with second-order non-linear optical properties. Specifically, derivatives with 4-nitro substitution exhibit interesting optical behaviors and liquid crystalline behavior, demonstrating potential applications in optical materials and devices (Barberá et al., 1998).
Biological Evaluation
Research into novel pyrazoline derivatives synthesized through microwave irradiation revealed compounds with significant in vivo anti-inflammatory and in vitro antibacterial activities. This suggests potential applications in developing new therapeutic agents targeting inflammation and bacterial infections (Ravula et al., 2016).
Nanotechnological Applications
A study focused on creating water-soluble formulations of a pyrazole derivative for antiproliferative effects against cancer cell lines using dendrimer and liposome-based strategies. These formulations significantly increased the water solubility of the compound, indicating potential applications in cancer therapy (Alfei et al., 2022).
Anticancer and Antimicrobial Agents
Pyrazole derivatives have shown potential as anticancer agents through synthesis, electronic structure analysis, and docking studies. These compounds' electronic properties suggest they could be used as photosensitizers in photovoltaic systems, with significant first hyperpolarizabilities indicating non-linear optical applications. Additionally, docking studies suggest negative responses against specific enzymes, highlighting their potential in cancer therapy (Thomas et al., 2019).
Organic Light Emitting Diodes (OLEDs)
Research into pyrazoline derivatives for OLEDs demonstrated their utility as efficient blue light-emitting materials. These findings support the development of new OLED devices with improved performance and efficiency (Lu et al., 2000).
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-1-(3-nitrophenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-13-4-1-3-11(7-13)12-9-17-18(10-12)14-5-2-6-15(8-14)19(20)21/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDNFUWBMPFPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN(N=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

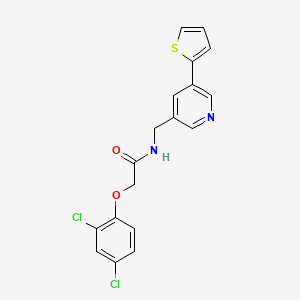
![N-(Cyclopropylmethyl)-4-[3-(1-methyltriazol-4-yl)-5-prop-2-enylsulfanyl-1,2,4-triazol-4-yl]benzamide](/img/structure/B2746284.png)

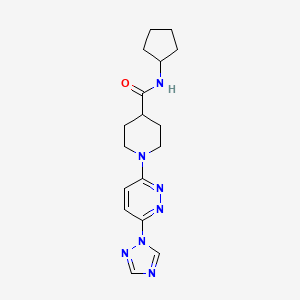
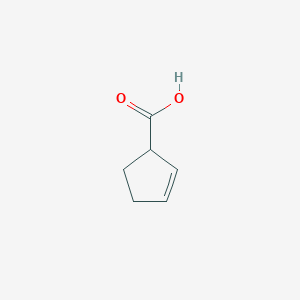

![N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2746291.png)

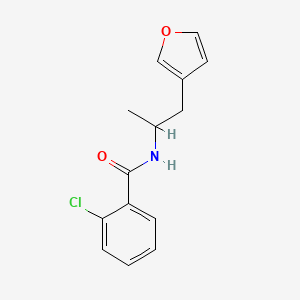
![N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B2746298.png)

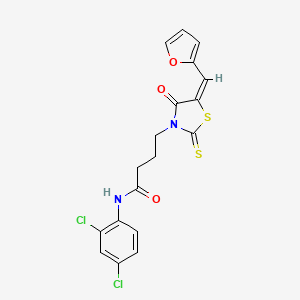
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(dimethylamino)phenyl)methanone](/img/structure/B2746303.png)
![2-(benzylthio)-N-(2,5-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2746305.png)